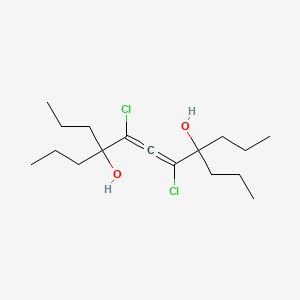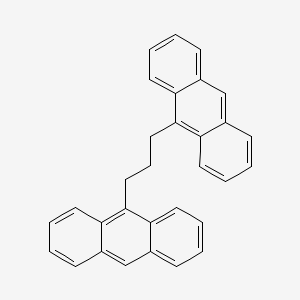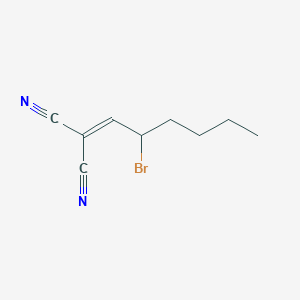
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two sulfonic acid groups and two carboxylic acid groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and sulfonating agents like sulfuric acid or chlorosulfonic acid. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, chlorosulfonic acid, carbon dioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS that selectively target cancer cells. The sulfonic and carboxylic acid groups enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Known for its use as a biological stain (alizarin red S).
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Utilized in bioorthogonal reactions for labeling biomolecules.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which impart distinct solubility and reactivity properties. This combination of functional groups makes it particularly versatile for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
63346-60-1 |
|---|---|
Molecular Formula |
C16H8O12S2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
9,10-dioxo-2,4-disulfoanthracene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H8O12S2/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(19)20)14(30(26,27)28)10(16(21)22)13(8)29(23,24)25/h1-4H,(H,19,20)(H,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
WANWQTOOTOBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)O)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


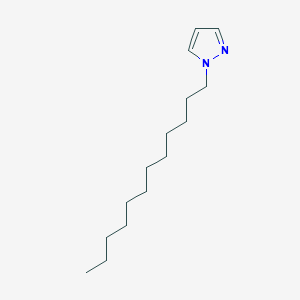
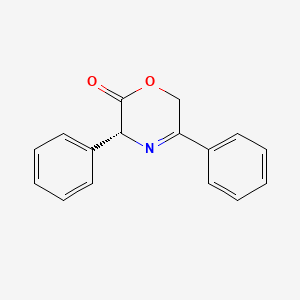
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
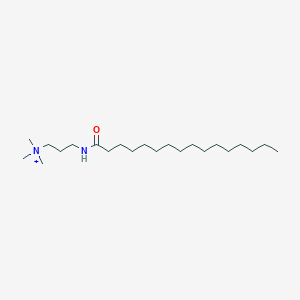
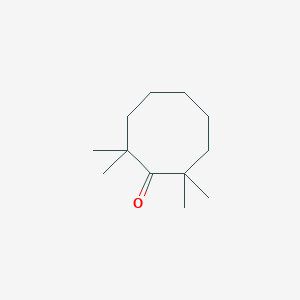
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
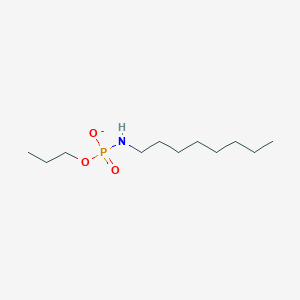
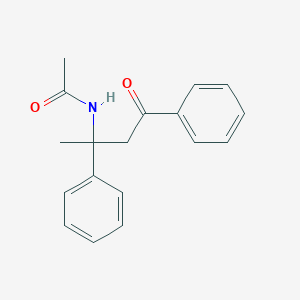

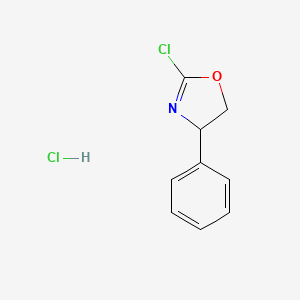
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
